β-ヒドロキシイソ吉草酸

概要

説明

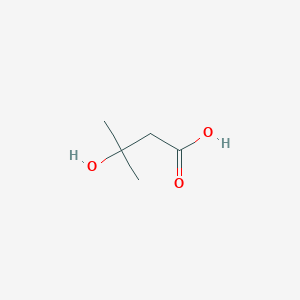

Beta-Hydroxyisovaleric Acid is a metabolite of the essential amino acid Leucine and is synthesized in the human body . It is functionally related to a butyric acid and an isovaleric acid . It is used as an indicator of biotin deficiency . Studies suggest that beta-Hydroxyisovaleric Acid may have an effect on increasing muscle weight and strength .

Synthesis Analysis

Beta-Hydroxyisovaleric acid is produced from leucine via an alpha-ketoisocaproic acid intermediate by alpha-ketoisocaproate oxidase in human liver homogenates . It is also synthesized in browning adipocytes and secreted via monocarboxylate transporters .Molecular Structure Analysis

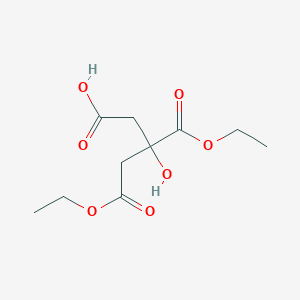

The molecular formula of beta-Hydroxyisovaleric acid is C5H10O3 . The IUPAC name is 3-hydroxy-3-methylbutanoic acid . The InChI is InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7) .Chemical Reactions Analysis

Beta-Hydroxyisovaleric acid is used in the synthesis of the anthrax tetrasaccharide and its analogs as anthrax vaccine candidates. It can also be used in the synthesis of beta-lactones by intramolecular dehydration condensation using 2-methyl-6-nitrobenzoic anhydride (MNBA) .Physical And Chemical Properties Analysis

The physical state of beta-Hydroxyisovaleric acid at 20 degrees Celsius is liquid . The molecular weight is 118.13 g/mol .科学的研究の応用

イソ吉草酸血症におけるメタボロミクス

β-ヒドロキシイソ吉草酸: は、代謝性疾患であるイソ吉草酸血症 (IVA) の研究において重要な役割を果たしています。 メタボロミクスアプローチでは、この化合物を用いて、未治療および治療を受けた IVA 患者の尿サンプル、ならびにヘテロ接合体における代謝産物プロファイルを評価してきました 。これにより、疾患の表現型的多様性と、食事療法が患者代謝に与える影響を理解することができました。

炭疽菌ワクチン候補の合成

この化合物は、炭疽菌テトラサッカライドとそのアナログの合成に使用されており、炭疽菌ワクチンの潜在的な候補となっています 。炭疽菌に対する効果的な対策が必要とされているため、ワクチン開発におけるその役割は極めて重要です。

β-ラクトンの生成

β-ヒドロキシイソ吉草酸: は、β-ラクトンの合成にも用いられます。 これは、特定の無水物を使用する分子内脱水縮合によって達成されます 。β-ラクトンは、医薬品合成の中間体など、さまざまな用途があります。

代謝性疾患の診断バイオマーカー

体液中のβ-ヒドロキシイソ吉草酸の存在は、特定の代謝性疾患の診断バイオマーカーとなり得ます。 これは、代謝性解離のエピソードを特定するのに特に役立ち、タイムリーな医療介入に重要です 。

ケトン体生成に関する研究

ケトン体生成の文脈において、β-ヒドロキシイソ吉草酸は、代謝性解離のエピソード中に、ケトン体の生成と共に上昇することが観察されています。 これは、ケトン体生成が重要な代謝経路である糖尿病などの疾患の研究にとって重要な意味を持っています 。

揮発性有機化合物 (VOC) の研究

人体から放出される VOC の研究には、β-ヒドロキシイソ吉草酸が成分として含まれています。 このような化合物のレベルの変化は、感染症や代謝性疾患の存在を示す可能性があり、非侵襲的な診断ツールとして役立ちます 。

代謝型表現型の理解

β-ヒドロキシイソ吉草酸: は、遺伝性代謝疾患における急性代謝性解離を理解するのに役立つ、より広範なメタボロミクスプロファイリングの一部です。 このプロファイリングは、代謝状態の深層表現型化に役立ちます 。

治療モニタリング

β-ヒドロキシイソ吉草酸のレベルをモニタリングすることで、IVA などの代謝性疾患の患者における食事療法の効果を評価することができます。 このモニタリングは、患者の転帰を最適化するために治療介入を調整するために不可欠です 。

In Vivo

Beta-Hydroxyisovaleric acid has been studied for its potential as a drug target in the treatment of metabolic disorders in vivo. Several studies have demonstrated that beta-Hydroxyisovaleric acid can modulate the activity of enzymes involved in fatty acid and cholesterol metabolism, and can also modulate the activity of the insulin receptor. beta-Hydroxyisovaleric acid has also been shown to regulate the expression of genes involved in energy metabolism, and to modulate the activity of hormones such as insulin and glucagon.

In Vitro

Beta-Hydroxyisovaleric acid has also been studied for its potential as a biomarker for diagnosis of metabolic diseases in vitro. Several studies have demonstrated that beta-Hydroxyisovaleric acid can be used as a biomarker for the diagnosis of type 2 diabetes, obesity, and other metabolic disorders. beta-Hydroxyisovaleric acid has also been used to identify metabolic pathways that are associated with metabolic diseases, and to identify potential therapeutic targets for the treatment of metabolic disorders.

作用機序

Target of Action

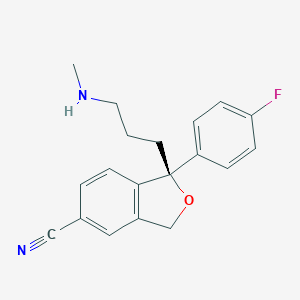

Beta-Hydroxyisovaleric acid, also known as β-Hydroxy β-methylbutyric acid (HMB), is a metabolite of the essential amino acid leucine . It’s known that it plays a part in protein synthesis .

Mode of Action

It’s proposed mechanisms of action include increased sarcolemmal integrity via conversion to hmg-coa, enhanced protein synthesis via the mtor pathway, and depression of protein degradation through inhibition of the ubiquitin pathway .

Biochemical Pathways

Beta-Hydroxyisovaleric acid affects several biochemical pathways. It stimulates the production of proteins and inhibits the breakdown of proteins in muscle tissue . This compound is also involved in the synthesis of the anthrax tetrasaccharide and its analogs as anthrax vaccine candidates .

Pharmacokinetics

It’s known that this compound is naturally produced in humans and is used as a dietary supplement . It’s also present in insignificant quantities in certain foods, such as alfalfa, asparagus, avocados, cauliflower, grapefruit, and catfish .

Result of Action

In healthy adults, supplementation with beta-Hydroxyisovaleric acid has been shown to increase exercise-induced gains in muscle size, muscle strength, and lean body mass, reduce skeletal muscle damage from exercise, improve aerobic exercise performance, and expedite recovery from exercise . It also helps to preserve or increase lean body mass and muscle strength in individuals experiencing age-related muscle loss .

Action Environment

The action of beta-Hydroxyisovaleric acid can be influenced by various environmental factors. For instance, the varying degree of reduction of carbon sources plays a major role in the required host background for maximum product synthesis

生物活性

Beta-Hydroxyisovaleric acid has been shown to have a number of biological activities. It has been shown to modulate the activity of enzymes involved in fatty acid and cholesterol metabolism, and to modulate the activity of hormones such as insulin and glucagon. beta-Hydroxyisovaleric acid has also been shown to regulate the expression of genes involved in energy metabolism, and to modulate the activity of proteins involved in energy metabolism.

Biochemical and Physiological Effects

beta-Hydroxyisovaleric acid has been shown to modulate the activity of enzymes involved in fatty acid and cholesterol metabolism, and to modulate the activity of hormones such as insulin and glucagon. beta-Hydroxyisovaleric acid has also been shown to regulate the expression of genes involved in energy metabolism, and to modulate the activity of proteins involved in energy metabolism.

実験室実験の利点と制限

The main advantage of using beta-Hydroxyisovaleric acid in laboratory experiments is that it is a naturally occurring compound and is easily accessible. beta-Hydroxyisovaleric acid is also relatively inexpensive and can be synthesized in a laboratory setting. The main limitation of using beta-Hydroxyisovaleric acid in laboratory experiments is that it is not well understood and its mechanism of action is not fully understood.

将来の方向性

For research on beta-Hydroxyisovaleric acid include further elucidation of its mechanism of action, development of novel therapeutic strategies for the treatment of metabolic diseases, and development of novel biomarkers for diagnosis of metabolic diseases. Additionally, further research is needed to investigate the role of beta-Hydroxyisovaleric acid in the regulation of energy metabolism and its potential as a therapeutic target for the treatment of obesity and type 2 diabetes. Other potential future directions for research on beta-Hydroxyisovaleric acid include elucidation of its role in the regulation of fat metabolism and its potential as a therapeutic target for the treatment of fatty liver disease.

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

Beta-Hydroxyisovaleric acid is involved in the catabolism of branched-chain amino acids. It interacts with several enzymes, including isovaleryl-CoA dehydrogenase, which is crucial for leucine metabolism . This interaction is essential for the conversion of leucine into its respective metabolites, which are then utilized in various metabolic pathways. The presence of beta-Hydroxyisovaleric acid can indicate abnormalities in these pathways, such as in the case of isovaleric acidemia .

Cellular Effects

Beta-Hydroxyisovaleric acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect muscle weight and strength, suggesting its role in muscle metabolism . Additionally, beta-Hydroxyisovaleric acid can impact cell function by altering the levels of metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of beta-Hydroxyisovaleric acid involves its interaction with biomolecules such as enzymes and proteins. It binds to isovaleryl-CoA dehydrogenase, facilitating the conversion of leucine into its metabolites . This interaction can lead to enzyme activation or inhibition, depending on the metabolic context. Changes in gene expression related to leucine metabolism have also been observed in the presence of beta-Hydroxyisovaleric acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-Hydroxyisovaleric acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that beta-Hydroxyisovaleric acid can remain stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to beta-Hydroxyisovaleric acid can lead to alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of beta-Hydroxyisovaleric acid vary with different dosages in animal models. At low doses, it may have beneficial effects on muscle metabolism and strength . At high doses, beta-Hydroxyisovaleric acid can exhibit toxic or adverse effects, including disruptions in metabolic pathways and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which beta-Hydroxyisovaleric acid is effective without causing harm .

Metabolic Pathways

Beta-Hydroxyisovaleric acid is involved in several metabolic pathways, primarily related to the catabolism of branched-chain amino acids. It interacts with enzymes such as isovaleryl-CoA dehydrogenase and other cofactors that facilitate its conversion into various metabolites . These pathways are crucial for maintaining metabolic homeostasis and ensuring the proper utilization of amino acids .

Transport and Distribution

Within cells and tissues, beta-Hydroxyisovaleric acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The transport mechanisms ensure that beta-Hydroxyisovaleric acid reaches its target sites, where it can exert its biochemical effects .

Subcellular Localization

Beta-Hydroxyisovaleric acid is localized in specific subcellular compartments, where it performs its functions. Targeting signals and post-translational modifications direct beta-Hydroxyisovaleric acid to these compartments, ensuring its proper activity and function . The subcellular localization of beta-Hydroxyisovaleric acid is essential for its role in metabolic processes and cellular regulation .

特性

IUPAC Name |

3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFYFNCPONWUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211535 | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

625-08-1 | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXYISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F752311CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

65 - 67 °C | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

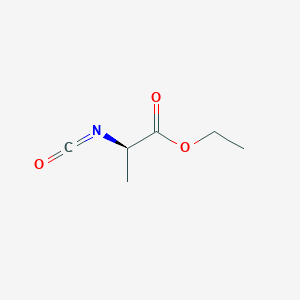

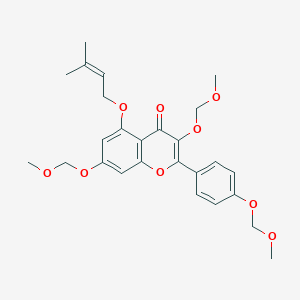

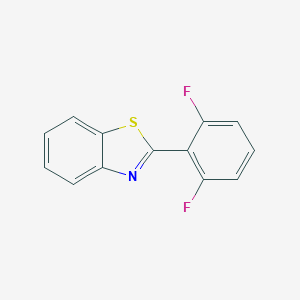

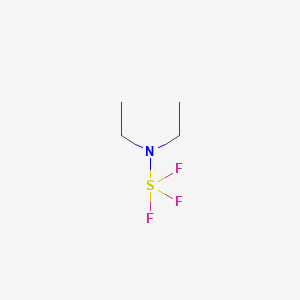

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of beta-hydroxyisovaleric acid in the context of diabetes mellitus?

A1: Research suggests that beta-hydroxyisovaleric acid, a byproduct of leucine catabolism, can serve as a marker for metabolic control in individuals with type II diabetes mellitus. Studies have shown elevated urinary beta-hydroxyisovaleric acid levels in both ketotic and non-ketotic type II diabetic patients compared to healthy controls. [] This indicates accelerated leucine catabolism in these individuals, even in the absence of ketosis. []

Q2: How is beta-hydroxyisovaleric acid produced in the human body?

A2: The liver plays a crucial role in beta-hydroxyisovaleric acid formation. A soluble dioxygenase enzyme present in the liver converts alpha-ketoisocaproate, the keto acid analog of leucine, into beta-hydroxyisovaleric acid. [] This enzymatic reaction is believed to function as a regulatory mechanism, preventing the excessive buildup of alpha-ketoisocaproate. []

Q3: Can you elaborate on the association between beta-hydroxyisovaleric acid and isovaleric acidemia?

A3: Beta-hydroxyisovaleric acid is a key diagnostic marker for isovaleric acidemia, a rare metabolic disorder. Individuals with this condition exhibit significantly elevated levels of beta-hydroxyisovaleric acid and isovalerylglycine in their urine, detectable through gas chromatography-mass spectrometry. [] The presence of these metabolites points towards a deficiency in isovaleryl-CoA dehydrogenase, an enzyme essential for leucine metabolism.

Q4: Beyond its role as a metabolic marker, are there any other potential applications of beta-hydroxyisovaleric acid being explored?

A4: Currently, research primarily focuses on understanding the role of beta-hydroxyisovaleric acid as a metabolic indicator in specific disease states like diabetes and isovaleric acidemia. Further research is needed to explore potential therapeutic applications or other uses of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B140259.png)

![2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B140269.png)